molecular formula C8H5BrN2O B13923517 6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde

6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde

Cat. No.: B13923517
M. Wt: 225.04 g/mol
InChI Key: SBANTBKJHXFHAH-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O It is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde typically involves the cyclization of 5-bromo-2-aminopyridine with suitable aldehyde precursors. One common method includes the use of cyclocondensation reactions, where the starting materials undergo a series of transformations to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions under controlled conditions. These methods ensure high yield and purity of the final product. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-bromoimidazo[1,5-a]pyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-8-7(4-12)10-5-11(8)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBANTBKJHXFHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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